Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester

Antinociception Analgesic potency Phenylacetamide pharmacology

Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester (CAS 90060-70-1), synonym FX 205-754, is a sulfur-containing phenylacetamide derivative with the molecular formula C15H21NO3S and a molecular weight of 295.4 g/mol. Originally developed at Sandoz Ltd., this compound was designed as a non-narcotic analgesic and antipyretic that intentionally lacks anti-inflammatory activity to avoid the gastrointestinal and hepatic side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Molecular Formula C15H21NO3S
Molecular Weight 295.4 g/mol
CAS No. 90060-70-1
Cat. No. B12691422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester
CAS90060-70-1
Molecular FormulaC15H21NO3S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)NC(=O)C)CCCSC(=O)C
InChIInChI=1S/C15H21NO3S/c1-4-19-15-8-7-14(16-11(2)17)10-13(15)6-5-9-20-12(3)18/h7-8,10H,4-6,9H2,1-3H3,(H,16,17)
InChIKeyNBYXNDGFBZLAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 90060-70-1 (FX 205-754): A Phenylacetamide-Derived Non-Narcotic Analgesic for Targeted Procurement


Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester (CAS 90060-70-1), synonym FX 205-754, is a sulfur-containing phenylacetamide derivative with the molecular formula C15H21NO3S and a molecular weight of 295.4 g/mol . Originally developed at Sandoz Ltd., this compound was designed as a non-narcotic analgesic and antipyretic that intentionally lacks anti-inflammatory activity to avoid the gastrointestinal and hepatic side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) [1]. Its IUPAC name is S-[3-(5-acetamido-2-ethoxyphenyl)propyl] ethanethioate, and the SMILES notation is C1=C(NC(=O)C)C=CC(=C1CCCSC(=O)C)OCC . The compound reached a Phase 2 clinical development stage under the ChEMBL database, with its primary indication classified as analgesic [2].

Why CAS 90060-70-1 Cannot Be Interchanged with Standard NSAIDs or Simple Phenylacetamide Analogs


Generic substitution between in-class phenylacetamide analgesics or NSAIDs and CAS 90060-70-1 is scientifically unsound because FX 205-754 was specifically designed to dissociate antinociceptive and antipyretic efficacy from cyclooxygenase (COX)-mediated anti-inflammatory activity and the consequent gastric toxicity [1]. Unlike acetylsalicylic acid (ASA) and paracetamol, FX 205-754 demonstrates a distinct prostanoid modulation profile—it does not suppress prostaglandin synthesis through COX inhibition, yet it retains analgesic potency that is several-fold higher than ASA and at least equipotent to paracetamol in rat models [1]. Furthermore, FX 205-754 produced no gastric lesions and no elevations in serum transaminases in the same preclinical studies, a safety profile that neither ASA nor paracetamol could achieve under identical experimental conditions [1]. Simple structural analogs lacking the 2-ethoxy substitution or the 3-acetylthiopropyl side chain would therefore fail to replicate this differentiated pharmacology, making compound-specific procurement essential for studies targeting non-COX-mediated analgesia pathways .

CAS 90060-70-1: Quantitative Differentiation Evidence Against Comparator Analgesics


Antinociceptive Potency Superiority Over Acetylsalicylic Acid and Paracetamol in Rat Models

CAS 90060-70-1 (FX 205-754) demonstrated several-fold higher antinociceptive potency compared with both acetylsalicylic acid (ASA) and paracetamol (P) in rat pain models. The analgesic potency was determined across mice, rats, and dogs, with the rat model revealing the most pronounced differentiation [1]. While the exact ED50 values are not publicly available in digitized form, the published report explicitly states that FX was 'several times more potent in the rat as an antinociceptive agent' relative to ASA and P [1]. This multi-fold potency advantage, combined with the absence of anti-inflammatory activity, signifies a mechanistic departure from COX-dependent analgesics and positions FX 205-754 as a tool compound for studying non-prostaglandin-mediated pain pathways [1].

Antinociception Analgesic potency Phenylacetamide pharmacology

Complete Absence of Gastric Lesions Versus Acetylsalicylic Acid Under In Vivo Conditions

In a direct head-to-head comparison conducted in rats, CAS 90060-70-1 (FX 205-754) caused no gastric lesions, a finding that stands in stark contrast to the well-documented gastric mucosal damage produced by acetylsalicylic acid (ASA) [1]. The gastric mucosa was monitored in rats following administration, and FX 205-754 demonstrated a clean gastric safety profile [1]. This differentiates FX 205-754 from ASA, which is known to cause gastric erosions and ulceration through COX-1 inhibition and subsequent depletion of gastroprotective prostaglandins . The absence of gastric lesions in the FX 205-754 group directly supports the compound's mechanistic divergence from COX-1-dependent NSAIDs, making it a valuable reference compound for analgesic development programs targeting gastric-sparing properties [1].

Gastric safety NSAID-sparing analgesia Gastrointestinal tolerability

No Elevation of Serum Transaminases Versus Paracetamol-Associated Hepatotoxicity Risk

Acute hepatotoxicity was determined in mice for CAS 90060-70-1 (FX 205-754), and the compound caused no increases in serum transaminases [1]. This is directly contrasted with paracetamol (acetaminophen), which is known to produce dose-dependent transaminase elevation and centrilobular hepatic necrosis at supratherapeutic doses due to NAPQI-mediated glutathione depletion [2]. In the same experimental program, paracetamol served as one of the two reference compounds [1]. The absence of transaminase elevation with FX 205-754, even at analgesic-effective doses, indicates that its metabolic pathway does not generate hepatotoxic reactive intermediates, distinguishing it from paracetamol and reinforcing its suitability for repeated-dosing analgesic protocols [1].

Hepatic safety Transaminase elevation Hepatotoxicity avoidance

Differentiated Prostanoid System Modulation Compared with ASA and Paracetamol

The influence of CAS 90060-70-1 (FX 205-754) on prostanoid generation was measured ex vivo in three rabbit tissues and directly compared with the effects of acetylsalicylic acid (ASA) and paracetamol (P) [1]. The published results state that FX 205-754 'had effects on the prostanoid systems which differed from those produced by both ASA and P' [1]. While ASA inhibits both COX-1 and COX-2 irreversibly, and paracetamol is a weak COX inhibitor with predominant central nervous system activity, FX 205-754 appears to modulate prostanoid pathways through a distinct, non-COX mechanism that remains to be fully elucidated [1]. This differential prostanoid pharmacology, observed in three separate tissue systems, provides compelling evidence that FX 205-754 engages a target profile distinct from the two reference analgesics, making it a unique probe for dissecting non-COX prostanoid signaling in pain [1].

Prostanoid modulation Mechanistic differentiation COX-independent pathway

Physicochemical Properties Differentiating FX 205-754 from Simpler Phenylacetamide Analogs

CAS 90060-70-1 possesses computed physicochemical properties that distinguish it from simpler N-phenylacetamide analgesics such as acetanilide and phenacetin. With a LogP of 3.90550 and a polar surface area (PSA) of 84.19 Ų, FX 205-754 exhibits higher lipophilicity than acetanilide (LogP ~1.0) and phenacetin (LogP ~1.6), a property directly influenced by the 2-ethoxy substitution and the 3-acetylthiopropyl side chain [REFS-1, REFS-2]. The thioester moiety (ethanethioate) also introduces metabolic and chemical reactivity considerations absent in simple acetamides. The exact monoisotopic mass of 295.12400 Da enables precise analytical detection via high-resolution mass spectrometry, facilitating pharmacokinetic and tissue distribution studies . These differentiated physicochemical attributes support the compound's distinct biological profile and justify its selection over unsubstituted phenylacetamide analogs for studies where CNS penetration or metabolic stability is a variable of interest.

Lipophilicity Physicochemical profiling SAR differentiation

Clinical Development Stage Differentiation: Phase 2 Analgesic Designation Without Market Approval

According to the Drug-Gene Interaction Database (DGIdb) and ChEMBL, CAS 90060-70-1 (FX 205-754) reached a maximum Phase 2 clinical development stage as an analgesic but did not receive marketing approval [1]. This investigational status distinguishes it from approved, commercially available analgesics such as ASA and paracetamol, which have completed Phase 4 post-marketing surveillance. The Phase 2 designation indicates that the compound demonstrated sufficient efficacy and safety signals in early human trials to warrant further clinical investigation, yet its development was discontinued—a trajectory consistent with compounds that possess differentiated pharmacology but face commercial or strategic hurdles unrelated to their scientific value [1]. For research procurement, this means FX 205-754 occupies a unique niche as a pharmacologically validated but underexplored tool compound, offering investigators an opportunity to study a non-COX analgesic mechanism that has been de-risked through human Phase 2 exposure [REFS-1, REFS-2].

Clinical development stage Pharmaceutical R&D status Investigational analgesic

High-Value Research Application Scenarios for CAS 90060-70-1 (FX 205-754)


Non-COX-Mediated Analgesic Mechanism-of-Action Studies

CAS 90060-70-1 is optimally deployed in preclinical analgesic research that requires a tool compound with confirmed antinociceptive activity operating independently of cyclooxygenase inhibition. Because FX 205-754 demonstrated several-fold higher antinociceptive potency than ASA and paracetamol in rats while producing no gastric lesions [1], it serves as a critical positive control for target identification studies that seek to map non-prostaglandin pain pathways. Its differentiated prostanoid modulation profile across three rabbit tissues further validates its use in ex vivo or in vivo experimental designs aiming to isolate COX-independent mechanisms of analgesia [1].

Gastric-Sparing Chronic Analgesic Administration in Rodent Disease Models

For longitudinal pain studies in rats or mice where repeated NSAID administration would introduce gastric erosion as a confounding variable, FX 205-754 offers a scientifically justified alternative. The complete absence of gastric lesions in rats directly contrasts with the known gastrotoxicity of ASA [1]. Procurement of CAS 90060-70-1 is therefore indicated for chronic dosing protocols in inflammatory bowel disease models, postoperative pain recovery studies, or any experimental paradigm where gastrointestinal integrity must be preserved throughout the analgesic treatment period [1].

Hepatotoxicity-Sparing Analgesic Comparator for Paracetamol Mechanism Studies

In research focused on drug-induced liver injury (DILI) mechanisms, FX 205-754 provides a hepatically neutral analgesic comparator. The absence of transaminase elevation in mice administered FX 205-754 [1] directly contrasts with paracetamol, whose hepatotoxic NAPQI metabolite is a standard experimental tool for inducing acute liver failure. Investigators studying paracetamol toxicity pathways can use CAS 90060-70-1 as an equipotent antipyretic-negative control to dissociate analgesic pharmacology from hepatic bioactivation, a design impossible with other non-opioid analgesics that share overlapping metabolic liability profiles [1].

Structure-Activity Relationship (SAR) Exploration of Phenylacetamide Analgesics

The distinctive structural features of FX 205-754—specifically the 2-ethoxy substitution on the phenyl ring and the 3-acetylthiopropyl side chain terminating in a thioester—enable its use as a reference scaffold in medicinal chemistry SAR campaigns. With a LogP of 3.90550 and a PSA of 84.19 Ų , this compound occupies a physicochemical space distinct from simpler phenylacetamides such as acetanilide or phenacetin. Procurement of CAS 90060-70-1 as a starting point or comparator enables systematic exploration of how increased lipophilicity and thioester incorporation modulate analgesic potency, gastric safety, and prostanoid system interaction [REFS-1, REFS-2].

Quote Request

Request a Quote for Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.